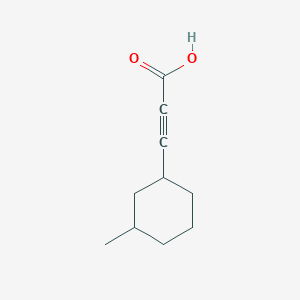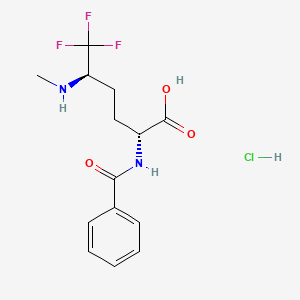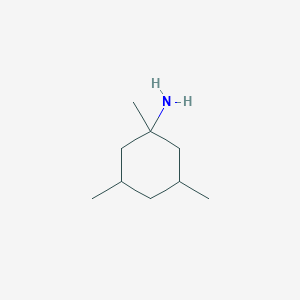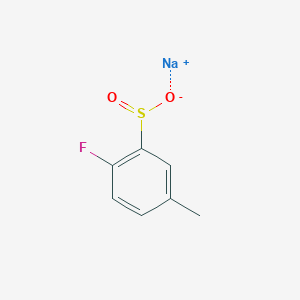
Sodium 2-fluoro-5-methylbenzene-1-sulfinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 2-fluoro-5-methylbenzene-1-sulfinate is a fluorinated organosulfur compound with the molecular formula C7H6FNaO2S and a molecular weight of 196.17 g/mol . This compound is known for its unique reactivity and selectivity, making it a valuable asset in various research and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of sodium sulfinates, including sodium 2-fluoro-5-methylbenzene-1-sulfinate, typically involves the reaction of the corresponding sulfonyl chloride with sodium sulfite under basic conditions . The general reaction can be represented as follows:
R−SO2Cl+Na2SO3→R−SO2Na+NaCl
where ( R ) represents the 2-fluoro-5-methylbenzene group.
Industrial Production Methods: Industrial production of sodium sulfinates often employs continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maintain a balance between reaction time, temperature, and reagent concentration .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium 2-fluoro-5-methylbenzene-1-sulfinate undergoes various chemical reactions, including:
Oxidation: Conversion to the corresponding sulfonate.
Reduction: Formation of the corresponding sulfide.
Substitution: Nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Typically performed using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Achieved using reducing agents such as lithium aluminum hydride.
Substitution: Conducted under basic or acidic conditions depending on the nature of the electrophile.
Major Products Formed:
Oxidation: Sodium 2-fluoro-5-methylbenzenesulfonate.
Reduction: 2-fluoro-5-methylbenzenesulfide.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Sodium 2-fluoro-5-methylbenzene-1-sulfinate is widely used in scientific research due to its versatility:
Wirkmechanismus
The mechanism of action of sodium 2-fluoro-5-methylbenzene-1-sulfinate involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. It can form various bonds, including S–S, N–S, and C–S bonds, through different reaction pathways . The molecular targets and pathways involved are primarily related to its reactivity with other chemical species, leading to the formation of diverse organosulfur compounds .
Vergleich Mit ähnlichen Verbindungen
- Sodium benzenesulfinate
- Sodium toluenesulfinate
- Sodium methanesulfinate
Comparison: Sodium 2-fluoro-5-methylbenzene-1-sulfinate is unique due to the presence of the fluorine atom, which imparts distinct reactivity and selectivity compared to other sodium sulfinates. This fluorinated compound exhibits enhanced stability and reactivity, making it particularly valuable in synthetic applications where precise control over reaction outcomes is required .
Eigenschaften
Molekularformel |
C7H6FNaO2S |
|---|---|
Molekulargewicht |
196.18 g/mol |
IUPAC-Name |
sodium;2-fluoro-5-methylbenzenesulfinate |
InChI |
InChI=1S/C7H7FO2S.Na/c1-5-2-3-6(8)7(4-5)11(9)10;/h2-4H,1H3,(H,9,10);/q;+1/p-1 |
InChI-Schlüssel |
LSNKTFNPKRUXQP-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=CC(=C(C=C1)F)S(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl N-[2-(1,2,3,4-tetrahydroisoquinolin-5-yl)ethyl]carbamate](/img/structure/B13187995.png)
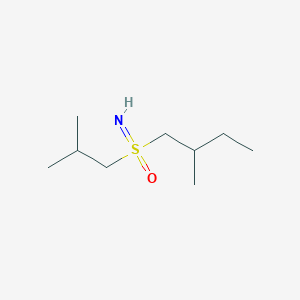
![(3aR,4R,5R,6aS)-4-((S,E)-3-hydroxy-3-methyloct-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B13188005.png)

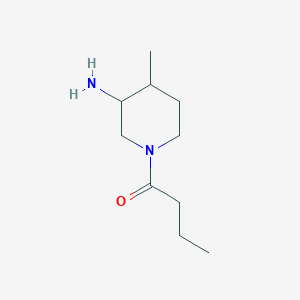
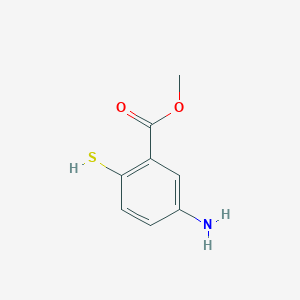
![[4-(Propan-2-yl)cyclohexyl]methanesulfonamide](/img/structure/B13188030.png)

![Methyl 3-{7-oxabicyclo[2.2.1]heptan-2-yl}prop-2-ynoate](/img/structure/B13188046.png)
![N-[(3-Formylphenyl)methyl]but-2-enamide](/img/structure/B13188048.png)
![2-{Bicyclo[3.2.0]heptan-6-yl}ethan-1-amine](/img/structure/B13188063.png)
